molecular formula C18H18N4O3 B11329884 3-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate

Cat. No.: B11329884
M. Wt: 338.4 g/mol
InChI Key: YPQHREGEHHVULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is a compound that features a tetrazole ring and a phenoxypropanoate moiety. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by the attachment of the phenoxypropanoate group. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and facilitate receptor-ligand binding . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-3-14-7-9-16(10-8-14)24-13(2)18(23)25-17-6-4-5-15(11-17)22-12-19-20-21-22/h4-13H,3H2,1-2H3

InChI Key

YPQHREGEHHVULD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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